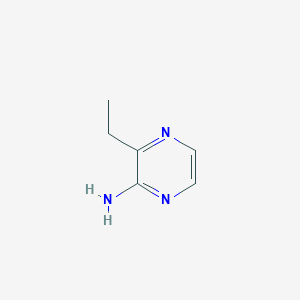

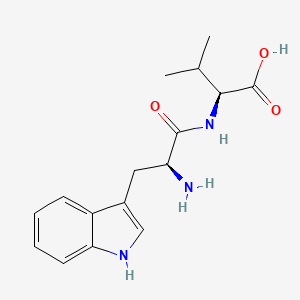

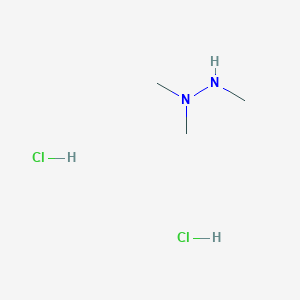

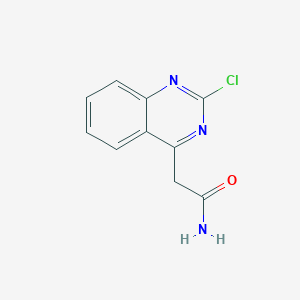

![molecular formula C6H4ClN3 B1591946 6-Chloroimidazo[1,2-a]pyrimidine CAS No. 944906-56-3](/img/structure/B1591946.png)

6-Chloroimidazo[1,2-a]pyrimidine

Overview

Description

6-Chloroimidazo[1,2-a]pyrimidine is a chemical compound with the molecular weight of 153.57 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine and its derivatives has been a subject of various research studies . For instance, one study discussed the synthesis of pyrimidines and their anti-inflammatory effects . Another study explored substituents at C2 and C6 positions of the imidazo[1,2-a]pyridine ring, which significantly improved the compound’s potency .

Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyrimidine has been analyzed in several studies . The InChI code for the compound is 1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H .

Chemical Reactions Analysis

The chemical reactions involving 6-Chloroimidazo[1,2-a]pyrimidine have been studied in various contexts . For example, one study discussed the development of new imidazo[1,2-a]pyridine analogues as antituberculosis agents . Another study presented the synthesis of pyrimidobenzimidazole scaffold using enamino ketones .

Physical And Chemical Properties Analysis

6-Chloroimidazo[1,2-a]pyrimidine is a solid compound . Its molecular weight is 153.57 and its InChI code is 1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H .

Scientific Research Applications

Fluorescent Probing for pH Monitoring

6-Chloroimidazo[1,2-a]pyrimidine derivatives have been utilized as fluorescent probes for monitoring pH changes in biological systems. These compounds exhibit high selectivity and sensitivity, with brilliant reversibility and extremely short response times, making them ideal for real-time imaging of pH changes in organisms like yeast .

Synthesis of Bioactive Molecules

The imidazo[1,2-a]pyrimidine core is a crucial scaffold in medicinal chemistry, found in various bioactive molecules. It’s linked to the pharmacological activity of drugs with anticancer, anxiolytic, and anti-inflammatory properties. New methods for synthesizing these compounds, such as using gold nanoparticles as catalysts, are being explored to enhance their efficiency and sustainability .

Antimicrobial and Antiviral Applications

Pyrimidine-based drugs, including those with the imidazo[1,2-a]pyrimidine structure, have widespread therapeutic applications. They are known for their antimicrobial and antiviral properties, which are critical in the development of new medications for treating infectious diseases .

Development of Anticancer Agents

The structural diversity of the imidazo[1,2-a]pyrimidine scaffold allows for the creation of a variety of anticancer agents. Researchers are actively investigating new derivatives for their potential use in cancer therapy, given their ability to interfere with the proliferation of cancer cells .

Anxiolytic Drug Design

Imidazo[1,2-a]pyrimidine derivatives are also prominent in the design of anxiolytic drugs. Their unique structure can interact with neural receptors, providing a calming effect without the side effects associated with traditional anxiolytics .

Anti-inflammatory Pharmaceuticals

The anti-inflammatory properties of imidazo[1,2-a]pyrimidine derivatives make them suitable candidates for the development of new anti-inflammatory drugs. Their mechanism of action includes the inhibition of inflammatory pathways, which can be beneficial for treating various chronic inflammatory conditions .

Mechanism of Action

Target of Action

6-Chloroimidazo[1,2-a]pyrimidine primarily targets specific enzymes and receptors within the cell. These targets often include kinases and other proteins involved in signal transduction pathways. By binding to these targets, 6-Chloroimidazo[1,2-a]pyrimidine can modulate their activity, which is crucial for regulating various cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

The mode of action of 6-Chloroimidazo[1,2-a]pyrimidine involves its interaction with the active sites of its target enzymes. This compound binds to the kinase domain, inhibiting its activity by preventing ATP from accessing the active site. This inhibition disrupts the phosphorylation cascade, leading to altered cellular signaling. As a result, 6-Chloroimidazo[1,2-a]pyrimidine can effectively halt the progression of certain diseases by modulating these critical pathways .

Biochemical Pathways

6-Chloroimidazo[1,2-a]pyrimidine affects several biochemical pathways, particularly those involved in cell growth and survival. By inhibiting key kinases, this compound can downregulate the MAPK/ERK and PI3K/AKT pathways, which are essential for cell proliferation and survival. The disruption of these pathways leads to reduced cell growth and increased apoptosis, making 6-Chloroimidazo[1,2-a]pyrimidine a potential therapeutic agent for cancer and other proliferative disorders .

Pharmacokinetics

The pharmacokinetics of 6-Chloroimidazo[1,2-a]pyrimidine involve its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is typically well-absorbed in the gastrointestinal tract, leading to good bioavailability. It is distributed widely throughout the body, with a preference for tissues with high kinase activity. Metabolism primarily occurs in the liver, where it is converted into active metabolites. Finally, 6-Chloroimidazo[1,2-a]pyrimidine and its metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of 6-Chloroimidazo[1,2-a]pyrimidine include the inhibition of cell proliferation and induction of apoptosis. By targeting and inhibiting specific kinases, this compound disrupts critical signaling pathways, leading to cell cycle arrest and programmed cell death. These effects make 6-Chloroimidazo[1,2-a]pyrimidine a promising candidate for the treatment of cancers and other diseases characterized by uncontrolled cell growth .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 6-Chloroimidazo[1,2-a]pyrimidine. For instance, acidic or basic conditions can affect the compound’s stability and solubility, potentially altering its bioavailability. Additionally, interactions with other drugs or biomolecules can impact its binding affinity and overall effectiveness. Therefore, understanding these environmental influences is crucial for optimizing the therapeutic use of 6-Chloroimidazo[1,2-a]pyrimidine .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloroimidazo[1,2-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-3-9-6-8-1-2-10(6)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCCGIKVKLWJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602938 | |

| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944906-56-3 | |

| Record name | 6-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

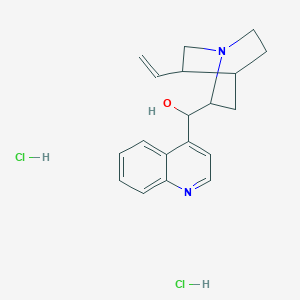

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)